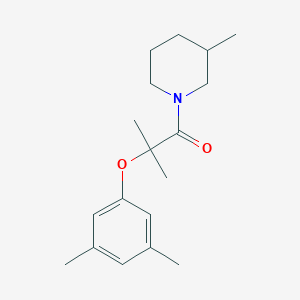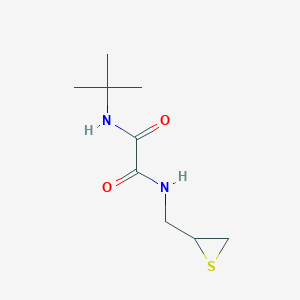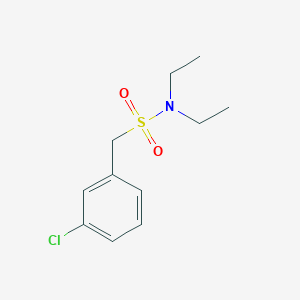
2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE
Übersicht
Beschreibung
2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE is an organic compound with a complex structure that includes a phenoxy group, a methyl group, and a piperidino group
Wissenschaftliche Forschungsanwendungen
2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation using a suitable alkylating agent to introduce the methyl group.
Piperidino Substitution: The final step involves the substitution of the halogenated intermediate with 3-methylpiperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE involves its interaction with specific molecular targets. The phenoxy and piperidino groups play a crucial role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-DIMETHYLPHENOXY)-2-METHYL-1-(3-METHYLPIPERIDINO)-1-PROPANONE: shares structural similarities with other phenoxy and piperidino derivatives.
5-Methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone: Another compound with a piperidino group and potential pharmacological applications.
Uniqueness
- The unique combination of the phenoxy, methyl, and piperidino groups in this compound provides distinct chemical properties and reactivity.
- Its specific structure allows for targeted interactions in medicinal and industrial applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-7-6-8-19(12-13)17(20)18(4,5)21-16-10-14(2)9-15(3)11-16/h9-11,13H,6-8,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJTWJLFLBDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4552423.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4552427.png)
![ethyl 4-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4552443.png)
![3-phenyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B4552456.png)
![Azepan-1-yl[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4552458.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4552466.png)
![(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4552469.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B4552475.png)
![4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine](/img/structure/B4552491.png)
![(2E)-3-{[1,1'-BIPHENYL]-4-YL}-N-[2-(2-METHYLPHENOXY)ETHYL]PROP-2-ENAMIDE](/img/structure/B4552492.png)
